Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by:
- A 4-oxo-3,4-dihydroquinazoline core, which is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purines and pyrimidines.
- A methyl ester at position 7, enhancing membrane permeability compared to carboxylic acids.
- A tert-butoxycarbonyl (Boc)-protected aminoethyl group at position 3, introducing a sterically bulky, lipophilic substituent that can act as a temporary protective group for amine functionalities in prodrug strategies.
Properties
Molecular Formula |
C17H21N3O5 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-oxoquinazoline-7-carboxylate |
InChI |
InChI=1S/C17H21N3O5/c1-17(2,3)25-16(23)18-7-8-20-10-19-13-9-11(15(22)24-4)5-6-12(13)14(20)21/h5-6,9-10H,7-8H2,1-4H3,(H,18,23) |
InChI Key |
CPFDLIVTGFPVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=NC2=C(C1=O)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the tert-Butoxycarbonyl-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The tert-butoxycarbonyl-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological targets. The methyl ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Analysis
The table below compares the target compound with structurally related quinazoline derivatives from literature:
Key Observations:
- Position 3 Modifications: The Boc-aminoethyl group in the target compound contrasts with simpler alkyl (isobutyl, hydroxypropyl) or aromatic (phenyl-oxazolo-pyridine) substituents in analogs. The Boc group balances lipophilicity (logD ~3–4 estimated) and stability, as it can be cleaved under acidic conditions to release a primary amine .
- Position 2 Functionalization: Thiol (-SH) or sulfanyl groups (e.g., in –7) increase electrophilicity, enabling disulfide bond formation or covalent target binding, whereas the target compound’s unsubstituted position 2 may favor non-covalent interactions .
- Position 7 Groups : Methyl esters (target, –7) improve cell permeability compared to carboxylic acids (Compounds 33, 47), which are more polar and suited for extracellular targets .
Physicochemical and Pharmacokinetic Properties
- Thiol-containing analogs (–6) exhibit higher logD values, suggesting greater membrane permeability but increased risk of off-target reactivity .
Biological Activity
Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS No. 951961-17-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₅ |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 951961-17-4 |
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of related quinazoline derivatives, suggesting that this compound may exhibit similar properties. Compounds with structural similarities have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound showed an MIC (Minimum Inhibitory Concentration) ranging from 0.004 to 0.03 mg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin by up to 50 times .
Key Findings:
- Effective against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Structure-activity relationship studies indicate that modifications to the quinazoline core can enhance antibacterial potency.
Antifungal Activity
The antifungal properties of related compounds have also been explored, with some derivatives exhibiting excellent activity against fungal pathogens. The most potent compounds showed MIC values as low as 0.004 mg/mL against sensitive strains like Trichoderma viride while demonstrating reduced efficacy against more resistant strains such as Aspergillus fumigatus .
Summary of Antifungal Activity:
| Compound | MIC (mg/mL) | Most Sensitive Strain | Most Resistant Strain |
|---|---|---|---|
| Compound A | 0.004 | T. viride | A. fumigatus |
| Compound B | 0.06 | Candida albicans | A. niger |
Structure-Activity Relationship (SAR)
The SAR analysis has been pivotal in understanding how variations in the chemical structure influence biological activity. The presence of specific functional groups, such as the tert-butoxycarbonyl group, has been linked to enhanced solubility and bioavailability, which are critical for effective antibacterial and antifungal action .
Notable SAR Insights:
- Substituent Effects: The introduction of different alkyl groups at specific positions on the quinazoline ring significantly affects potency.
- Core Modifications: Alterations to the carbonyl and amine functionalities can lead to improved interaction with microbial targets.
Case Studies
Several case studies have documented the biological effects of this compound and its analogs:
- Study on Antibacterial Efficacy: A comparative study involving various quinazoline derivatives demonstrated that compounds similar to methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo exhibited superior activity against resistant bacterial strains, suggesting potential therapeutic applications in antibiotic resistance scenarios .
- Fungal Resistance Analysis: Research focusing on antifungal activity revealed that certain modifications could significantly reduce resistance mechanisms in fungi, thereby enhancing the efficacy of treatments for fungal infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
